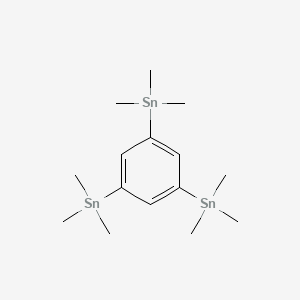
1,3,5-Tris(trimethylstannyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(trimethylstannyl)benzene is an organotin compound with the molecular formula C15H30Sn3. It features a benzene ring substituted with three trimethylstannyl groups at the 1, 3, and 5 positions. This compound is of significant interest in organometallic chemistry due to its unique structural and electronic properties.
Vorbereitungsmethoden
1,3,5-Tris(trimethylstannyl)benzene can be synthesized through two primary methods:
From 1,3,5-trilithiobenzene: This method involves the reaction of 1,3,5-trilithiobenzene with chlorotrimethylstannane. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions.
From 1,3,5-tribromobenzene: In this method, 1,3,5-tribromobenzene reacts with trimethylstannyl sodium.
Analyse Chemischer Reaktionen
1,3,5-Tris(trimethylstannyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the tin atoms.
Coupling Reactions: It can be used in coupling reactions to form larger organometallic complexes.
Common reagents used in these reactions include halogens, organolithium reagents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(trimethylstannyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and in the study of organometallic reaction mechanisms.
Biology and Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs and diagnostic agents.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts for various industrial processes
Wirkmechanismus
The mechanism of action of 1,3,5-Tris(trimethylstannyl)benzene involves the interaction of its tin atoms with other molecules. The trimethylstannyl groups can donate electrons, making the compound a good ligand for forming complexes with transition metals. These interactions can influence the reactivity and stability of the compound in various chemical environments.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Tris(trimethylstannyl)benzene can be compared with other similar compounds such as:
1,3,5-Tris(trimethylsilyl)benzene: This compound features silicon atoms instead of tin and has different electronic properties and reactivity.
Tetraphenyltin and Tetramethyltin: These compounds have different substitution patterns and electronic effects due to the presence of phenyl or methyl groups instead of trimethylstannyl groups
The uniqueness of this compound lies in its specific substitution pattern and the presence of three tin atoms, which impart distinct electronic and steric properties.
Eigenschaften
Molekularformel |
C15H30Sn3 |
|---|---|
Molekulargewicht |
566.5 g/mol |
IUPAC-Name |
[3,5-bis(trimethylstannyl)phenyl]-trimethylstannane |
InChI |
InChI=1S/C6H3.9CH3.3Sn/c1-2-4-6-5-3-1;;;;;;;;;;;;/h1,4-5H;9*1H3;;; |
InChI-Schlüssel |
NVILQTPPWMJNGF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C1=CC(=CC(=C1)[Sn](C)(C)C)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


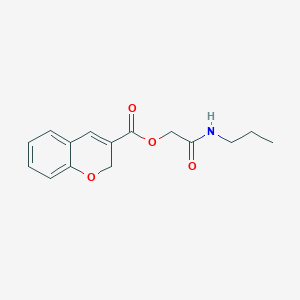
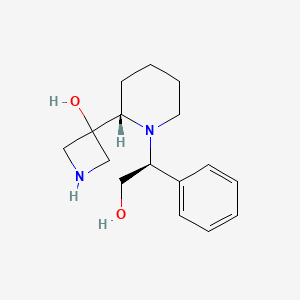
![2,8-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzo[b,d]furan](/img/structure/B15217895.png)

![4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL](/img/structure/B15217932.png)
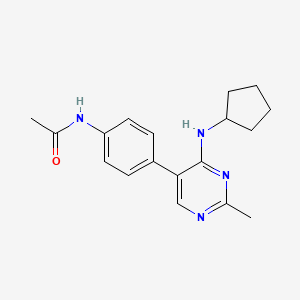
![tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate](/img/structure/B15217947.png)
![(3,4,5-Tris{[4-(dodecyloxy)phenyl]methoxy}phenyl)methanol](/img/structure/B15217952.png)
![7-Methyl-2-(methylsulfanyl)-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15217956.png)
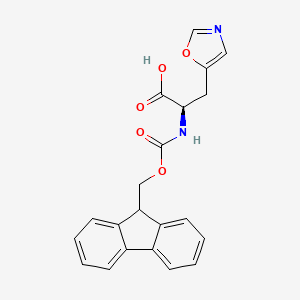

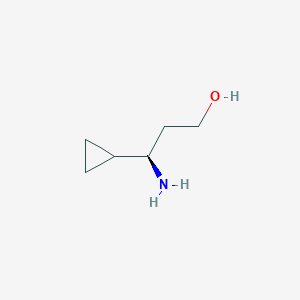
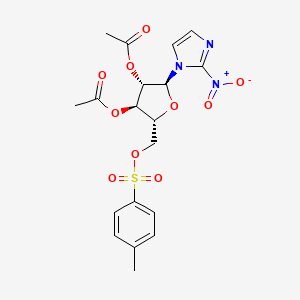
![2-Icosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B15217986.png)
